2-[(2-Methoxyethyl)amino]acetic acid hydrochloride
Overview
Description
2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a chemical compound with the CAS Number: 1311313-64-0 . It has a molecular weight of 169.61 . The IUPAC name for this compound is (2-methoxyethyl)glycine hydrochloride . It is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
. The InChI key is XBCWQWKHOGWBDA-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature .Scientific Research Applications
Metabolism Studies
The compound has been used in the study of in vivo metabolism of psychoactive phenethylamines in rats. For instance, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites including derivatives of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride (Kanamori et al., 2002).
Synthesis of Chemical Compounds
This chemical has been utilized in the synthesis of various compounds. For example, David and Veyrières (1969) discussed its use in the identification of n-acetyl derivatives in the degradation products of the ovalbumin glycopeptide (David & Veyrières, 1969).
Peptide Synthesis
In peptide synthesis, Shimohigashi et al. (1976) demonstrated the preparation of L-2-Amino-5-arylpentanoic Acids, using hydrochloric acid treatment, and showed its relevance as a constituent amino acid in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Pharmaceutical Research
In pharmaceutical research, Standridge and Swigor (1991) synthesized 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a compound related to this compound, highlighting its application in the development of novel pharmaceuticals (Standridge & Swigor, 1991).
Liposome Coupling
Frisch, Boeckler, and Schuber (1996) synthesized thiol-reactive heterobifunctional reagents incorporating a structure similar to this compound for the coupling of peptides to liposomes, indicating its potential in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).
Safety and Hazards
The safety information for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(2-methoxyethylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWQWKHOGWBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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